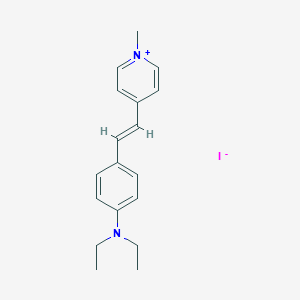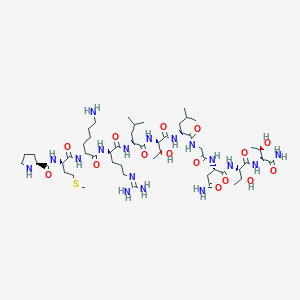![molecular formula C27H30N2O B148866 1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine CAS No. 129238-77-3](/img/structure/B148866.png)
1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves the reaction of diphenyloxyethanol with piperazine under controlled conditions. The process begins with the preparation of diphenyloxyethanol, which is then reacted with piperazine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process is also scaled up, often involving automated chromatography systems to handle larger volumes of the compound .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.
Reduction: The compound can be reduced under specific conditions to yield reduced forms that may be useful in different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Scientific Research Applications
1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of reaction mechanisms and the development of new synthetic methodologies.
Biology: this compound is studied for its effects on cellular processes, particularly those involving dopamine uptake.
Medicine: The compound’s role as a dopamine uptake inhibitor makes it a candidate for the development of new treatments for neurological disorders such as Parkinson’s disease and depression.
Industry: This compound and its derivatives are used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics .
Mechanism of Action
1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine exerts its effects primarily by inhibiting the uptake of dopamine, a neurotransmitter involved in various physiological processes. The compound binds to dopamine transporters, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, enhancing dopaminergic signaling. The molecular targets of this compound include dopamine transporters and other proteins involved in dopamine metabolism .
Comparison with Similar Compounds
Similar Compounds
Cocaine: Like 1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine, cocaine is a dopamine uptake inhibitor but has a different chemical structure and a broader range of effects.
Methylphenidate: Another dopamine uptake inhibitor, methylphenidate is used in the treatment of attention deficit hyperactivity disorder (ADHD).
Bupropion: This compound also inhibits dopamine uptake and is used as an antidepressant and smoking cessation aid .
Uniqueness
This compound is unique in its specific binding affinity and selectivity for dopamine transporters, which makes it a valuable tool in neuropharmacological research. Its chemical structure also allows for various modifications, enabling the development of new derivatives with potentially enhanced or novel properties .
Properties
CAS No. |
129238-77-3 |
|---|---|
Molecular Formula |
C27H30N2O |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
InChI |
InChI=1S/C27H30N2O/c1-3-10-24(11-4-1)12-9-17-28-18-20-29(21-19-28)22-23-30-27-16-8-7-15-26(27)25-13-5-2-6-14-25/h1-16H,17-23H2/b12-9+ |
InChI Key |
YMEVKFMWHGZYLO-FMIVXFBMSA-N |
SMILES |
C1CN(CCN1CCOC2=CC=CC=C2C3=CC=CC=C3)CC=CC4=CC=CC=C4 |
Isomeric SMILES |
C1CN(CCN1CCOC2=CC=CC=C2C3=CC=CC=C3)C/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2C3=CC=CC=C3)CC=CC4=CC=CC=C4 |
Synonyms |
1-(2-(diphenyloxy)ethyl)-4-(3-phenylallyl)piperazine DPOEPAP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-3H-purin-6-one](/img/structure/B148814.png)
![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B148816.png)




![4-tert-Butylcalix[4]arene-tetraacetic acid triethyl ester](/img/structure/B148826.png)
